molecular formula C12H7Cl2N3 B2730547 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine CAS No. 439110-68-6

3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2730547
CAS No.: 439110-68-6
M. Wt: 264.11
InChI Key: LUDWEWDXBCVPAT-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. Common methods include multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . Industrial production methods typically employ these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation might introduce additional halogen atoms into the molecule, while nitration could add nitro groups.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine can be compared with other similar compounds in the imidazo[1,2-a]pyrimidine family, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-9-4-2-8(3-5-9)10-11(14)17-7-1-6-15-12(17)16-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDWEWDXBCVPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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